molecular formula C15H9BrN4O B5387620 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5387620
M. Wt: 341.16 g/mol
InChI Key: FDKREBJHVKGXEU-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a bromophenyl and a furan substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step might involve a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable catalyst.

    Attachment of the furan ring: This could be done via a Friedel-Crafts acylation or another suitable method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while substitution of the bromine atom could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the triazolopyrimidine core is particularly interesting for its potential interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for their ability to modulate specific biological pathways involved in disease processes.

Industry

Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological activity. Generally, compounds with a triazolopyrimidine core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The bromophenyl and furan substituents might enhance these interactions by providing additional binding sites or influencing the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    7-phenyl-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the bromine atom, which might affect its reactivity and biological activity.

    7-(4-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and interactions.

    7-(4-bromophenyl)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of both a bromophenyl group and a furan ring in 7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine makes it unique compared to its analogs

Properties

IUPAC Name

7-(4-bromophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKREBJHVKGXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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